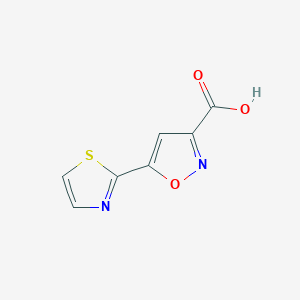

5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

CAS No.: 933759-69-4

Cat. No.: VC2872619

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933759-69-4 |

|---|---|

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | 3-[3-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-enoic acid |

| Standard InChI | InChI=1S/C13H16O3/c1-13(2,3)16-11-6-4-5-10(9-11)7-8-12(14)15/h4-9H,1-3H3,(H,14,15) |

| Standard InChI Key | BKZBGYVDUSGMKZ-UHFFFAOYSA-N |

| SMILES | C1=CSC(=N1)C2=CC(=NO2)C(=O)O |

| Canonical SMILES | CC(C)(C)OC1=CC=CC(=C1)C=CC(=O)O |

Introduction

Chemical Identity and Structure

5-(2-Thiazolyl)isoxazole-3-carboxylic acid is identified by the CAS registry number 933759-69-4. It consists of an isoxazole ring with a carboxylic acid group at the 3-position and a thiazolyl group at the 5-position. The molecular structure creates a conjugated system with multiple heteroatoms that contribute to its chemical reactivity and potential applications.

Structural Features

The molecular structure comprises three key components:

-

An isoxazole ring (five-membered heterocycle with adjacent oxygen and nitrogen atoms)

-

A thiazole ring (five-membered heterocycle containing sulfur and nitrogen atoms)

-

A carboxylic acid functional group

These structural elements contribute to the compound's chemical behavior, particularly its ability to participate in hydrogen bonding and various chemical transformations. The isoxazole and thiazole rings are connected through a C-C bond, creating a biaryl system with distinctive electronic properties.

Physicochemical Properties

The physical and chemical properties of 5-(2-Thiazolyl)isoxazole-3-carboxylic acid influence its behavior in various chemical environments, affecting its solubility, reactivity, and potential applications.

Computed Properties

Based on computational models, the compound exhibits the following physicochemical characteristics:

The moderate XLogP3-AA value (1) suggests a relatively balanced hydrophilic-lipophilic character, indicating potential solubility in both polar and non-polar solvents. The topological polar surface area of 104 Ų reflects significant potential for hydrogen bonding and dipole-dipole interactions, which affects the compound's solubility profile and potential interactions with biological targets.

Solubility and Stability

While specific experimental solubility data is limited in the search results, the compound's structural features suggest moderate solubility in polar organic solvents such as alcohols, DMSO, and DMF. The carboxylic acid functionality implies potential solubility in basic aqueous solutions through salt formation. Under standard laboratory conditions, 5-(2-Thiazolyl)isoxazole-3-carboxylic acid is expected to demonstrate reasonable stability, though protection from excessive heat, moisture, and light would be prudent for long-term storage.

Applications and Uses

5-(2-Thiazolyl)isoxazole-3-carboxylic acid serves primarily as an advanced intermediate in organic synthesis, particularly in pharmaceutical research and development.

Pharmaceutical Intermediates

The compound is described as "primarily utilized as an organic intermediate" with a "unique structure [that] makes it a valuable precursor for synthesizing complex molecules, particularly in pharmaceutical research". Its heterocyclic structure makes it an attractive building block for constructing more complex bioactive molecules, as both isoxazole and thiazole rings are privileged structures in medicinal chemistry.

| Compound | CAS Number | Relationship |

|---|---|---|

| Methyl 5-(2-Thiazolyl)isoxazole-3-carboxylate | 1375064-47-3 | Methyl ester derivative |

| 5-(2-Thienyl)isoxazole-3-carboxylic acid | 763109-71-3 | Structural analog with thiophene instead of thiazole |

| 5-(2-Furyl)isoxazole-3-carboxylic Acid | 98434-06-1 | Structural analog with furan instead of thiazole |

The availability of these related compounds suggests a research interest in this class of heterocyclic carboxylic acids and their potential applications .

Structure-Property Relationships

The compound represents an interesting case study in heterocyclic chemistry, with its molecular architecture influencing its physical, chemical, and potential biological properties.

Electronic Properties

The presence of two different heterocyclic rings creates an extended π-conjugated system with unique electronic distribution. The thiazole ring contributes aromatic character and electron density through the sulfur atom, while the isoxazole ring introduces polarity through its N-O bond. The carboxylic acid group serves as an electron-withdrawing functionality that further modulates the electronic distribution across the molecule.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume